molecular formula C12H16N2O3 B2714113 2-Methoxy-5-(morpholine-4-carbonyl)aniline CAS No. 926211-47-4

2-Methoxy-5-(morpholine-4-carbonyl)aniline

Cat. No. B2714113
CAS RN: 926211-47-4
M. Wt: 236.271
InChI Key: PIALGJWTYQFKKM-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(morpholine-4-carbonyl)aniline” is a chemical compound with the CAS number 926211-47-4 . It has a molecular weight of 236.27 and a molecular formula of C12H16N2O3 .


Synthesis Analysis

The synthesis of morpholines, which includes compounds like “this compound”, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically involves a sequence of coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H16N2O3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For instance, substituted morpholines can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Src Kinase Inhibition

Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds related to 2-Methoxy-5-(morpholine-4-carbonyl)aniline, as potent inhibitors of Src kinase activity. This research highlighted the significance of the morpholine group in enhancing the inhibitory effect against Src kinase activity and Src-mediated cell proliferation, providing insights into the development of new therapeutic agents for cancer treatment Boschelli et al., 2001.

Crystal Structure Analysis

Yusof and Yamin (2005) explored the crystal structure of a compound closely related to this compound, focusing on its crystallographic characteristics and the stabilizing effects of intra- and intermolecular hydrogen bonds. This study contributes to the understanding of the structural properties of morpholine derivatives and their potential applications in material science and pharmaceuticals Yusof & Yamin, 2005.

Molluscicidal Activity

Duan et al. (2014) synthesized and evaluated the molluscicidal activity of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative that shares structural similarities with this compound. This research provided insights into the use of morpholine derivatives as potential agents for controlling harmful molluscs in agricultural settings Duan et al., 2014.

Novel Amination Reaction

Jurd (1978) discovered a novel amination reaction involving 2-Benzyl-5-methoxy-1,4-benzoquinones and morpholine, leading to the formation of 2-phenylmorpholinomethylhydroquinones. This study opens new pathways for the synthesis of nitrogen-containing heterocyclic compounds, which are valuable in pharmaceutical chemistry Jurd, 1978.

Biodegradable Polyesteramides

Veld, Dijkstra, and Feijen (1992) reported the synthesis of biodegradable polyesteramides with pendant functional groups incorporating morpholine-2,5-dione derivatives. This research is significant for developing new materials with potential applications in biomedical engineering, especially for drug delivery systems and tissue engineering Veld et al., 1992.

Mechanism of Action

properties

IUPAC Name

(3-amino-4-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALGJWTYQFKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Amino-4-methoxy-phenyl)-morpholin-4-yl-methanone was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with (4-Methoxy-3-nitro-phenyl)-morpholin-4-yl-methanone. LC/MS (E/I+) 237.05 (M+H).
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
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